N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMMPVWQJSCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the hydroxycyclopentyl intermediate. This intermediate is then reacted with 2,5-dimethylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The position of methyl groups on the benzamide ring and the nature of the nitrogen substituent critically influence physicochemical and biological properties. Key comparisons include:
- Methyl Position Impact: 2,5-Dimethyl vs. 2,6-Dimethyl (D2916): The 2,6-isomer in D2916 exhibited sex-dependent metabolism in rats, with hydroxylation at the phenyl ring (males) or isoxazolyl ring (females), leading to differential brain penetration of active metabolites .
Nitrogen Substituent Effects :
- Hydroxycyclopentylmethyl groups (target compound) introduce polarity, improving water solubility compared to hydrophobic chains like ethylpropyl () or benzyltetrazolyl ().
- Isoxazolyl (D2916) and tetrazolyl (II-6j) moieties enable metal coordination or hydrogen bonding, critical for target engagement .
Pharmacological and Metabolic Insights
Pharmacokinetics and Metabolism
- Sex-Dependent Metabolism (D2916) : In rats, D2916’s 2,6-dimethyl group led to divergent hydroxylation pathways between sexes, with females producing more brain-penetrant active metabolites . This suggests that substituent positions influence metabolic enzyme specificity.
- Hydroxy Group Impact: The hydroxypentyl group in the target compound may undergo phase II conjugation (e.g., glucuronidation), altering excretion rates compared to non-hydroxylated analogs like N-(1-ethylpropyl)-2,5-dimethylbenzamide .
Analytical and Characterization Techniques
- Chromatography : HPLC methods validated for related benzamides (e.g., N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) enable quantification in biological matrices .
- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming benzamide structures, as seen in HDAC inhibitor studies .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a cyclopentyl group and a dimethylbenzamide moiety. The synthesis typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the target compound. Specific synthetic routes are not extensively documented in literature; however, general methods for synthesizing similar compounds can be adapted.
Pharmacological Studies
Pharmacological investigations into related compounds have demonstrated several potential therapeutic effects:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : Certain analogs exhibit anti-inflammatory properties by modulating cytokine production and immune responses.
Table 1: Comparative Biological Activities of Related Compounds
Case Study 1: Anticancer Properties
A study investigated the anticancer potential of a structurally similar compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be relevant for this compound as well.
Case Study 2: GPCR Modulation
Research on related compounds has revealed their role as positive allosteric modulators of specific GPCRs. These findings indicate that this compound may also influence receptor activity, potentially leading to therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
